molecular formula C19H15N3O3S B4504775 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4504775
M. Wt: 365.4 g/mol
InChI Key: UQIVMRWJMXCAAM-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the isoquinoline moiety. The methoxy group is usually introduced through methylation reactions, while the carboxamide group is formed via amidation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique structural features and functional groups. The combination of the benzothiazole and isoquinoline moieties, along with the methoxy and carboxamide groups, imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-22-10-14(12-5-3-4-6-13(12)18(22)24)17(23)21-19-20-15-8-7-11(25-2)9-16(15)26-19/h3-10H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVMRWJMXCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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